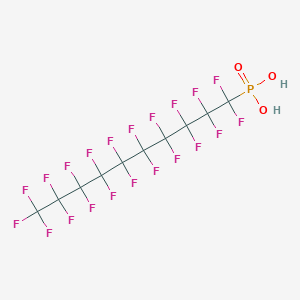

Perfluorodecylphosphonic acid

Descripción general

Descripción

Perfluorodecylphosphonic acid (PFDA) is a synthetic organic compound used in a variety of scientific applications, such as analytical chemistry and biochemistry. It is a colorless, odorless, and non-toxic liquid at room temperature. PFDA is a highly fluorinated organic compound, and it has a unique structure that allows it to interact with other molecules in a variety of ways. PFDA has been used in a variety of scientific applications, including analytical chemistry, biochemistry, and drug delivery.

Aplicaciones Científicas De Investigación

1. Environmental Toxicology and Aquatic Organisms

Perfluorodecylphosphonic acid (PFPA) has been investigated for its effects on aquatic organisms. In a study on the green alga Chlamydomonas reinhardtii, exposure to PFPA resulted in increased reactive oxygen species (ROS) production and lipid peroxidation, suggesting potential oxidative stress impacts. This study highlights the environmental presence of PFPAs and their potential impacts on aquatic ecosystems (Sánchez et al., 2015).

2. Environmental Monitoring and Analysis

Perfluorodecylphosphonic acid has been identified in various environmental matrices, including surface water, sediments, and wildlife. A study detailed the measurement of PFPA and other per- and polyfluoroalkyl substances (PFAS) in top predators and their prey, emphasizing the need for monitoring these substances across the food chain due to their persistence and bioaccumulation potential (Androulakakis et al., 2021).

3. Surface Modifications and Material Science

Perfluorodecylphosphonic acid has been utilized in modifying the surfaces of nanoparticles, such as zinc oxide (ZnO), to enhance stability and surface properties. The modification with perfluorinated groups increases the stability of the phosphonic acids adsorbed on surfaces, which is significant for various material science applications (Quiñones et al., 2017).

4. Fuel Cell Technology

Research has explored the use of perfluoroethylene-1,2-bis-phosphonic acid as an alternative electrolyte in hydrogen/oxygen acid fuel cells. This study highlighted the potential for improved oxygen electroreduction kinetics and stability at high temperatures, which is crucial for the development of high-performance fuel cells (Kanamura et al., 1996).

5. Hydrophobic Surface Coatings

Perfluorodecylphosphonic acid has been used to create hydrophobic self-assembled monolayer films on copper oxide surfaces. These films demonstrate high water repellency and low adhesion properties, suggesting applications in corrosion inhibition and anti-wetting surfaces (Hoque et al., 2009).

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F21O3P/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H2,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGNCBOZEMOASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21P(=O)(OH)2, C10H2F21O3P | |

| Record name | Perfluorodecylphosponic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879833 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorodecylphosphonic acid | |

CAS RN |

52299-26-0 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

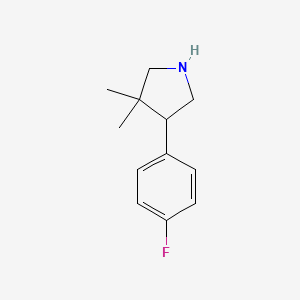

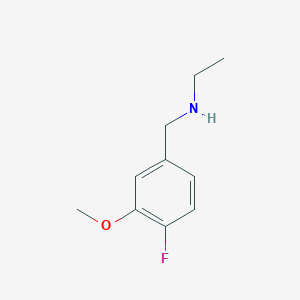

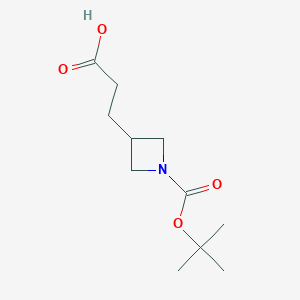

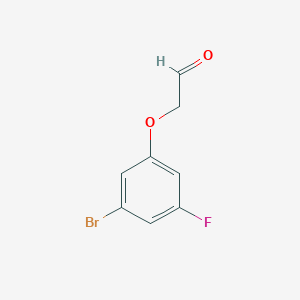

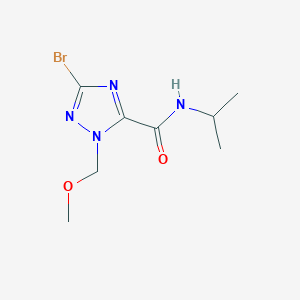

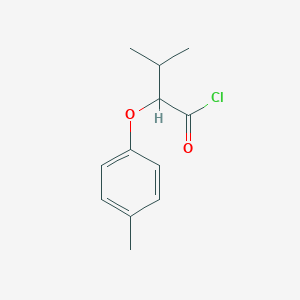

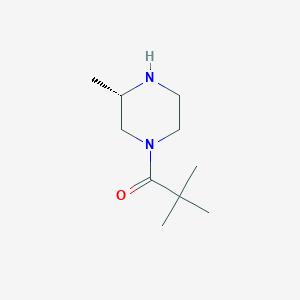

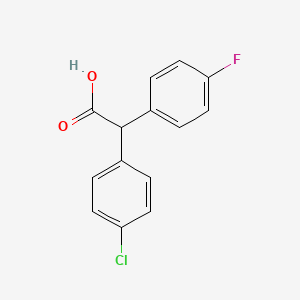

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)